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Cat. No.: B081989 Get Quote

An In-depth Technical Guide to the Chemical and Physical Properties of Hafnium Titanate

(HfTiO4)

Introduction
Hafnium titanate (HfTiO4) is a ceramic material of significant interest in various advanced

technological fields. Its unique combination of thermal, electrical, and mechanical properties

makes it a candidate for applications ranging from high-permittivity gate insulators in

microelectronics to refractory materials and potential biocompatible coatings.[1][2] This guide

provides a comprehensive overview of the core chemical and physical characteristics of

HfTiO4, tailored for researchers, scientists, and professionals in drug development who may be

interested in its application as a stable, biocompatible material.

Chemical and Structural Properties
Hafnium titanate is a mixed metal oxide with the chemical formula HfTiO4. It is also known by

other names such as hafnium titanium oxide.[3]

Table 1: General Chemical Information
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Property Value

Chemical Formula HfTiO4

CAS Number 12055-24-2[3][4]

Molar Mass 290.35 g/mol [3]

| Synonyms | Hafnium titanium oxide, Hafnium titanium tetraoxide[3] |

HfTiO4 crystallizes in an orthorhombic structure, often described with the space group Pbcn or

P2₁2₁2.[1][5][6] The crystal structure is three-dimensional and is derived from the α-PbO₂ type

structure.[1] In this arrangement, both hafnium (Hf⁴⁺) and titanium (Ti⁴⁺) ions are coordinated

by six oxygen (O²⁻) atoms, forming HfO₆ and TiO₆ octahedra, respectively.[5][6] These

octahedra share corners and edges, creating a stable framework.[5]

Table 2: Crystallographic Data

Parameter Value Source

Crystal System Orthorhombic [5][6]

Space Group P2₁2₁2 or Pbcn [1][5][6]

Lattice Parameters (a) 4.753 Å - 5.042 Å [5][7]

Lattice Parameters (b) 5.103 Å - 5.579 Å [5][7]

Lattice Parameters (c) 5.663 Å - 4.732 Å [5][7]

Unit Cell Volume 137.365 Å³ [5]

| Hf-O Bond Distance | 2.02 - 2.20 Å |[5] |

Physical and Thermal Properties
The physical properties of HfTiO4 are highly dependent on its synthesis method and

processing conditions. As a refractory ceramic, it exhibits high thermal stability.[1] A key

characteristic of hafnium titanate is its anisotropic thermal expansion; the expansion differs

significantly along its crystallographic axes.[7][8] The expansivity along the 'a' axis is large,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://amp.chemicalbook.com/ProductChemicalPropertiesCB1208122_EN.htm
https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/178194
https://amp.chemicalbook.com/ProductChemicalPropertiesCB1208122_EN.htm
https://www.benchchem.com/product/b081989?utm_src=pdf-body
https://amp.chemicalbook.com/ProductChemicalPropertiesCB1208122_EN.htm
https://www.researchgate.net/figure/Room-temperature-XRD-pattern-of-HfTiO-4_fig1_271893555
https://legacy.materialsproject.org/materials/mp-1224305/
https://www.researchgate.net/publication/256794403_Electronic_structure_of_ZrTiO4_and_HfTiO4_Self-consistent_cluster_calculations_and_X-ray_spectroscopy_studies
https://www.researchgate.net/figure/Room-temperature-XRD-pattern-of-HfTiO-4_fig1_271893555
https://legacy.materialsproject.org/materials/mp-1224305/
https://www.researchgate.net/publication/256794403_Electronic_structure_of_ZrTiO4_and_HfTiO4_Self-consistent_cluster_calculations_and_X-ray_spectroscopy_studies
https://legacy.materialsproject.org/materials/mp-1224305/
https://legacy.materialsproject.org/materials/mp-1224305/
https://www.researchgate.net/publication/256794403_Electronic_structure_of_ZrTiO4_and_HfTiO4_Self-consistent_cluster_calculations_and_X-ray_spectroscopy_studies
https://www.researchgate.net/figure/Room-temperature-XRD-pattern-of-HfTiO-4_fig1_271893555
https://legacy.materialsproject.org/materials/mp-1224305/
https://www.researchgate.net/publication/256794403_Electronic_structure_of_ZrTiO4_and_HfTiO4_Self-consistent_cluster_calculations_and_X-ray_spectroscopy_studies
https://legacy.materialsproject.org/materials/mp-1224305/
https://www.researchgate.net/publication/271893555_Thermophysical_properties_of_hafnium_titanate
https://legacy.materialsproject.org/materials/mp-1224305/
https://www.researchgate.net/publication/271893555_Thermophysical_properties_of_hafnium_titanate
https://legacy.materialsproject.org/materials/mp-1224305/
https://www.researchgate.net/publication/271893555_Thermophysical_properties_of_hafnium_titanate
https://legacy.materialsproject.org/materials/mp-1224305/
https://legacy.materialsproject.org/materials/mp-1224305/
https://www.researchgate.net/figure/Room-temperature-XRD-pattern-of-HfTiO-4_fig1_271893555
https://www.researchgate.net/publication/271893555_Thermophysical_properties_of_hafnium_titanate
https://www.osti.gov/etdeweb/biblio/20941976
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081989?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


while it is negative along the 'b' axis at temperatures below 1073 K.[7][8] This anisotropy can

lead to very low overall thermal expansion coefficients in certain compositions, which is

advantageous for applications requiring high thermal shock resistance.[9]

Table 3: Thermal Properties

Property Value Temperature Range Source

Heat Capacity (Cp)

at 298 K
121.4 J K⁻¹ mol⁻¹ 298 K [7]

Percentage Linear

Thermal Expansion

(a-axis)

2.74% 298 - 1973 K [7][8]

Percentage Linear

Thermal Expansion

(b-axis)

0.901% - 0.91% 298 - 1973 K [7][8]

Percentage Linear

Thermal Expansion

(c-axis)

1.49% - 1.817% 298 - 1973 K [7][8]

| Decomposition Temperature | Peritectic transformation at ~1980 °C | ~2253 K |[1] |

Electrical and Optical Properties
HfTiO4 is a dielectric material, and its electrical properties, particularly its high dielectric

constant (permittivity), have been a major focus of research for applications in electronic

devices like capacitors and gate insulators.[2][10] The band gap of HfTiO4 designates it as a

wide-bandgap semiconductor or insulator.[6][11]

Table 4: Electrical and Optical Properties
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Property Value Conditions/Notes Source

Dielectric Constant

(k)
~18.9 - 41.8

Varies with
composition and
frequency

[11][12]

Band Gap (Eg) 2.599 eV - 4.60 eV

DFT calculations tend

to underestimate the

value. Experimental

values vary with

synthesis.

[5][6][11]

| Refractive Index (real component) | 2.03 (as-deposited) to 2.16 (annealed) | For thin films |[1] |

Biomedical Potential
While HfTiO4 itself is not a drug, its constituent elements and related compounds have been

explored for biomedical applications. Hafnium is known for its biocompatibility and has shown

promise in promoting osseointegration, making it a candidate for coatings on medical implants.

[13][14][15] Similarly, titanium and its oxides are the gold standard for many biomedical

implants due to their excellent biocompatibility and corrosion resistance.[16]

Hafnium titanate, as a stable ceramic, could potentially serve as a biocompatible, wear-

resistant coating on metallic implants. Studies on Ti-Hf alloys have indicated that surface

treatments can induce apatite-forming ability, a prerequisite for bone-bonding, and this ability is

dependent on the Hf content.[17] The high stability of HfTiO4 could be beneficial in preventing

the release of metal ions into the body. Further research into the specific biological interactions

and long-term biocompatibility of HfTiO4 coatings and nanoparticles is warranted.

Experimental Protocols and Methodologies
The properties of HfTiO4 are intrinsically linked to its synthesis and characterization methods.

Synthesis Methods
A variety of techniques have been employed to synthesize HfTiO4 in different forms, from bulk

powders to thin films.
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Solid-State Reaction: This conventional method involves mixing and calcining precursor

oxides, typically HfO₂ and TiO₂, at high temperatures (e.g., 1573 K for 12 hours) to form the

HfTiO4 phase.[1][6]

Wet Chemical Methods (Sol-Gel): These methods involve the hydrolysis and condensation of

molecular precursors in a solution. For instance, a solution of hafnium and titanium

precursors in nitric acid can be evaporated to dryness and then calcined at a lower

temperature (e.g., 1073 K) compared to the solid-state route.[1][7]

Chemical Vapor Deposition (CVD): Used for depositing high-quality thin films, this technique

involves the reaction of volatile precursor gases (e.g., Hf and Ti chlorides) on a substrate

surface.[2][10]

Atomic Layer Deposition (ALD): A precision technique for depositing uniform, conformal thin

films with atomic-layer control. It uses sequential, self-limiting surface reactions of precursors

like HfCl₄, TiCl₄, and H₂O.[18]

Magnetron Sputtering: A physical vapor deposition technique where atoms are ejected from

a target material (Hf and Ti) and deposited onto a substrate to form a thin film.[6]
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Caption: Experimental workflow for HfTiO4 synthesis and characterization.

Characterization Techniques
X-ray Diffraction (XRD): The primary technique for identifying the crystalline phase and

determining lattice parameters of HfTiO4. High-Temperature XRD (HT-XRD) is used to

measure lattice parameter changes with temperature to calculate thermal expansion.[1][8]

Differential Scanning Calorimetry (DSC): Used to measure the heat capacity of the material

as a function of temperature.[1][7]

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) is used to study the

surface morphology and microstructure, such as grain size and porosity.[6] Transmission
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Electron Microscopy (TEM) provides higher resolution imaging of the crystal structure and

interfacial layers in thin films.[2]

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine

the elemental composition and chemical states of the constituent atoms (Hf, Ti, O).[6]

Spectroscopic Ellipsometry (SE): An optical technique used to determine the band gap and

refractive index of thin films.[11]

Nanoindentation: Used to measure mechanical properties like hardness and elastic modulus

of thin films and bulk ceramics.[6]

HfTiO4

HfO6 Octahedra TiO6 Octahedra
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Caption: Logical relationship of the HfTiO4 crystal structure components.
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Conclusion
Hafnium titanate (HfTiO4) is a versatile ceramic material with a well-defined set of chemical

and physical properties. Its high thermal stability, anisotropic thermal expansion, and high

dielectric constant make it suitable for a range of demanding applications. For the biomedical

and drug development fields, its inherent stability and the known biocompatibility of its

constituent elements suggest potential as a novel coating material for implants, warranting

further investigation into its biological performance. The ability to tune its properties through

various synthesis and processing techniques allows for the tailoring of HfTiO4 to specific

application requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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